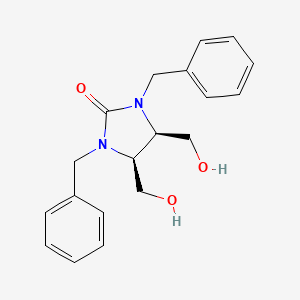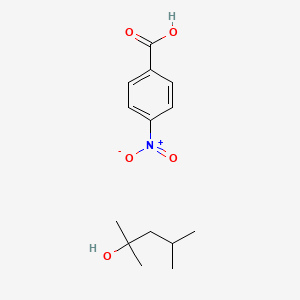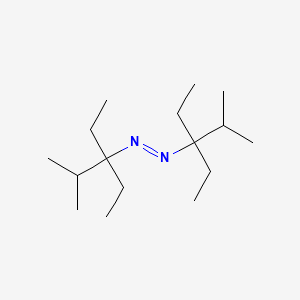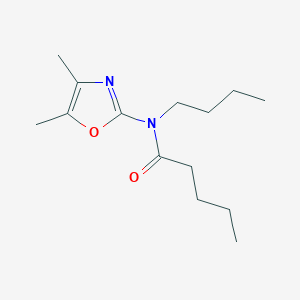
Lithium;methoxymethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium methoxymethane can be synthesized through the reaction of lithium metal with methanol. The reaction typically occurs under an inert atmosphere to prevent the lithium from reacting with moisture or oxygen. The general reaction is as follows:
2Li+2CH3OH→2LiCH3OCH3+H2
This reaction requires careful control of temperature and pressure to ensure the complete conversion of lithium metal to lithium methoxymethane.
Industrial Production Methods
Industrial production of lithium methoxymethane involves similar synthetic routes but on a larger scale. The process includes the use of high-purity lithium metal and methanol, along with advanced equipment to maintain an inert atmosphere and control reaction conditions. The product is then purified through distillation or crystallization to obtain high-purity lithium methoxymethane.
Chemical Reactions Analysis
Types of Reactions
Lithium methoxymethane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium methoxide and other oxidation products.
Reduction: Can be reduced to form lithium hydride and methanol.
Substitution: Participates in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Typically involves reducing agents like lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Lithium methoxide and other oxidation products.
Reduction: Lithium hydride and methanol.
Substitution: Various substituted lithium compounds depending on the nucleophile used.
Scientific Research Applications
Lithium methoxymethane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as bipolar disorder and neurodegenerative diseases.
Industry: Utilized in the production of high-performance batteries, particularly lithium-ion batteries, due to its electrochemical properties.
Mechanism of Action
The mechanism of action of lithium methoxymethane involves its interaction with various molecular targets and pathways. In biological systems, it is known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These interactions lead to changes in cellular signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell growth and differentiation. Additionally, lithium methoxymethane can modulate neurotransmitter levels, contributing to its therapeutic effects in mood disorders.
Comparison with Similar Compounds
Similar Compounds
Dimethyl ether: An isomer of lithium methoxymethane with similar chemical properties but different applications.
Lithium methoxide: A related compound with similar reactivity but distinct uses in organic synthesis and industrial applications.
Uniqueness
Lithium methoxymethane is unique due to its combination of lithium and methoxy groups, which confer specific reactivity and electrochemical properties. This makes it particularly valuable in the development of advanced materials and therapeutic agents.
Properties
CAS No. |
53259-69-1 |
|---|---|
Molecular Formula |
C4H12LiO2+ |
Molecular Weight |
99.1 g/mol |
IUPAC Name |
lithium;methoxymethane |
InChI |
InChI=1S/2C2H6O.Li/c2*1-3-2;/h2*1-2H3;/q;;+1 |
InChI Key |
PWURWACTPSLCBC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC.COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


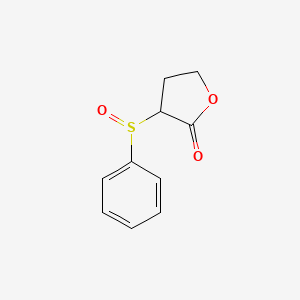
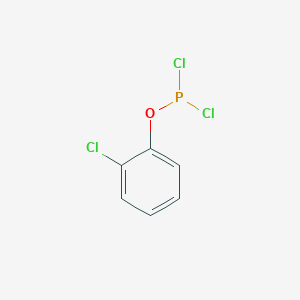
![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
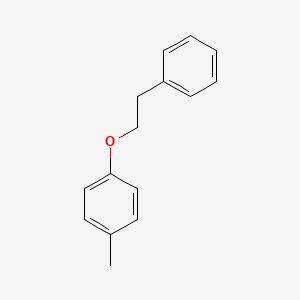

![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
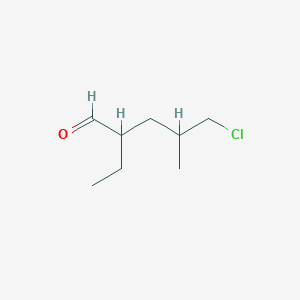

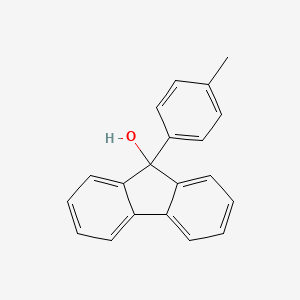
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
